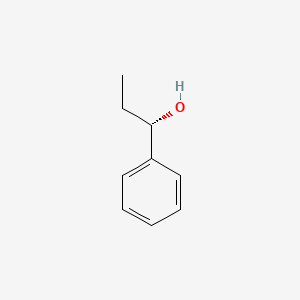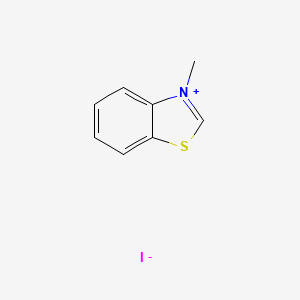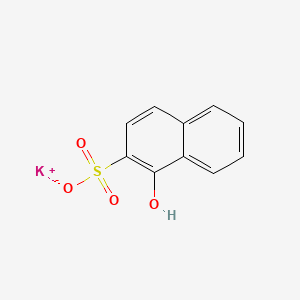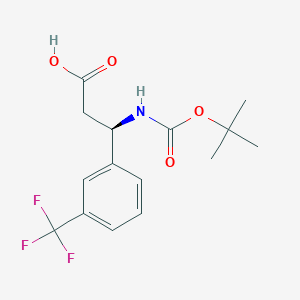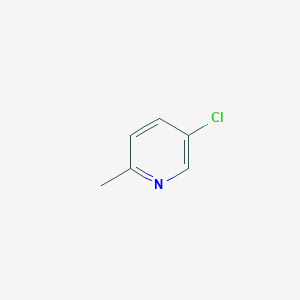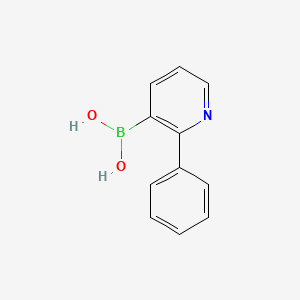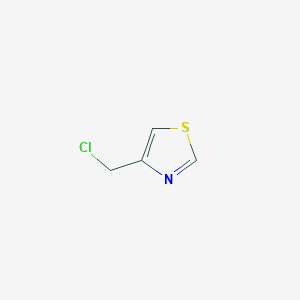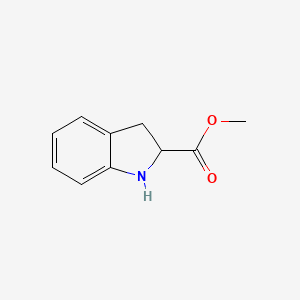
甲基吲哚-2-羧酸酯
概述
描述
Synthesis Analysis
Methyl indoline-2-carboxylate can be synthesized using various methods. One metal-free strategy involves starting materials such as easily accessible 1,2-diaza-1,3-dienes and indoline 2-thione, under mild reaction conditions .
Molecular Structure Analysis
The molecular structure of Methyl indoline-2-carboxylate consists of an indole ring fused to a carboxylate group. The nitrogen lone electron pair in the indole participates in the aromatic ring, contributing to its biological properties .
Chemical Reactions Analysis
Methyl indoline-2-carboxylate has been shown to inhibit the production of β-amyloid, which is relevant in Alzheimer’s disease pathogenesis. It also inhibits ion exchange, melatonin synthesis, and aziridine production .
科学研究应用
1. Proline Mimetic and Stable Secondary Structures Design
甲基吲哚-2-羧酸酯已被研究其构象特性,特别是作为脯氨酸类似物。Pollastrini等人(2021年)的研究表明,甲基(S)-1-乙酰吲哚-2-羧酸酯,既是脯氨酸又是苯丙氨酸的类似物,在极性溶剂中表现出独特的行为,与脯氨酸通常偏好反异构体的特性不同。这表明其在设计多样化的二级结构和新材料中的潜在用途(Pollastrini et al., 2021)。
2. 合成衍生物和硝化研究
已对吲哚-2-羧酸转化为各种衍生物进行了研究。例如,Lavrenov等人(2002年)通过对吲哚-2-羧酸进行硝化合成了甲基5-和6-硝基吲哚-2-羧酸酯,产生具有潜在应用价值的化合物(Lavrenov et al., 2002)。
3. 肾素转化酶抑制剂
已探索甲基吲哚-2-羧酸酯衍生物在医学应用中的潜力,特别是作为肾素转化酶(ACE)抑制剂。Kim等人(1983年)合成了基于吲哚-2-羧酸的化合物,以检验它们抑制ACE并降低大鼠血压的能力,表明潜在的治疗应用(Kim et al., 1983)。
4. 光化学反应和辐照研究
已研究了N-酰化甲基吲哚衍生物的光化学行为,突出它们在各种化学反应和材料合成中的潜力。Winkler-Lardelli等人(1973年)研究了N-酰化甲基吲哚衍生物的辐照,展示了多样化的化学转化(Winkler-Lardelli et al., 1973)。
5. 手性衍生物的合成
已进行了从甲基吲哚-2-羧酸酯合成手性吲哚衍生物的合成和表征,展示了它在复杂有机化合物创制中的多功能性。Ning等人(2012年)通过一系列反应从甲基吲哚-2-羧酸酯合成了两种手性吲哚羧酸衍生物,拓展了吲哚化学的范围(Ning et al., 2012)。
6. 抗炎药物
已研究甲基吲哚衍生物的抗炎性能。Finkin-Groner等人(2015年)研究了甲基吲哚-3-丙酸酯和吲哚-3-(3-氨基丙基)氨基甲酸酯,发现它们在减少小鼠肺损伤和促炎细胞因子方面的有效性(Finkin-Groner等人,2015)。
7. 吲哚生物碱的全合成
已使用甲基吲哚-2-羧酸酯衍生物合成具有多样结构和生物活性的吲哚生物碱。Zhang等人(2011年)讨论了吲哚生物碱的全合成策略,突出了吲哚衍生物的环丙烷化作为关键反应(Zhang et al., 2011)。
未来方向
属性
IUPAC Name |
methyl 2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383299 | |
| Record name | methyl indoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indoline-2-carboxylate | |
CAS RN |
59040-84-5, 96056-64-3 | |
| Record name | Methyl indoline-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59040-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl indoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


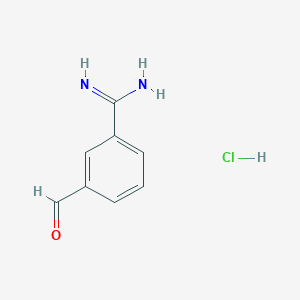
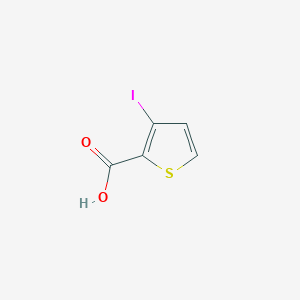
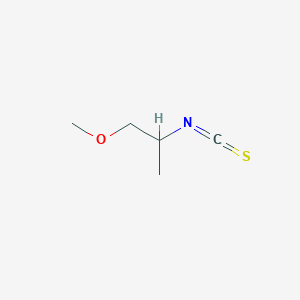
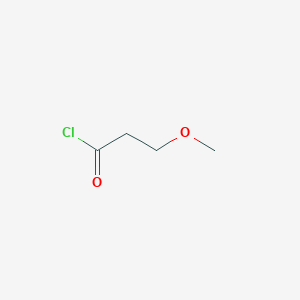
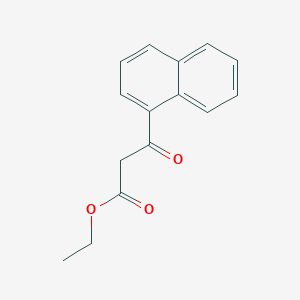
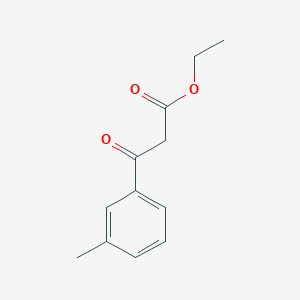
![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)
